2,2-Dibromo-1-(4-bromophenyl)ethanone
Overview
Description
2,2-Dibromo-1-(4-bromophenyl)ethanone is an organobromine compound with the molecular formula C(_8)H(_5)Br(_3)O. It is also known as α,α,p-Tribromoacetophenone. This compound is characterized by the presence of three bromine atoms and a phenyl group attached to an ethanone backbone. It is commonly used in organic synthesis and various chemical research applications due to its reactivity and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-bromophenyl)ethanone typically involves the bromination of acetophenone derivatives. One common method is the bromination of 4-bromoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows:
C8H7BrO+2Br2→C8H5Br3O+2HBr
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous bromination processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-(4-bromophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction: The compound can be reduced to form 4-bromoacetophenone or other derivatives.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Major Products:
Nucleophilic Substitution: Substituted ethanones.
Reduction: 4-bromoacetophenone.
Oxidation: 4-bromobenzoic acid.
Scientific Research Applications
2,2-Dibromo-1-(4-bromophenyl)ethanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(4-bromophenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, it may interact with proteins and enzymes, potentially inhibiting their activity through covalent modification.
Comparison with Similar Compounds
4-Bromoacetophenone: Lacks the additional bromine atoms, making it less reactive in certain substitution reactions.
2,2,2-Tribromoethanol: Contains three bromine atoms but differs in structure and reactivity.
2-Bromo-1-(4-dimethylamino-phenyl)ethanone: Similar structure but with a dimethylamino group, altering its chemical properties.
Uniqueness: 2,2-Dibromo-1-(4-bromophenyl)ethanone is unique due to its three bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,2-dibromo-1-(4-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTUNOVZJWIKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157279 | |
Record name | Acetophenone, 2,2,4'-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-79-4 | |
Record name | 2,2-Dibromo-1-(4-bromophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13195-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4'-Tribromoacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13195-79-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 2,2,4'-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dibromo-1-(4-bromophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,4'-TRIBROMOACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2T74NH652 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights about the structure of 2,2-Dibromo-1-(4-bromophenyl)ethanone were revealed through vibrational spectroscopy and computational analysis?
A1: The study utilized FTIR and FT-Raman spectroscopy to analyze the vibrational modes of this compound []. These experimental techniques provided valuable data about the molecule's vibrations at various energy levels. Further, Density Functional Theory (DFT) calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to predict the molecule's optimal geometry, vibrational frequencies, infrared intensities, and Raman scattering activities []. Comparing the experimental and calculated data allowed for a comprehensive assignment of the vibrational modes and a deeper understanding of the molecule's structural characteristics.
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